Tos-PEG2-C2-Boc: PEG2 Spacer Defines a Specific Optimal Linker Length Window for PROTAC Degradation Activity Relative to PEG3 and PEG4
In a systematic PROTAC linker length optimization study using decoy nucleic acid-type PROTACs (LCL-ER(dec)), the PEG2-containing construct (LCL-ER(dec)-P2) exhibited substantially lower estrogen receptor alpha (ERα) degradation activity compared to the PEG3-containing analog (LCL-ER(dec)). This difference occurred despite both constructs displaying comparable ERα binding affinity (IC₅₀ = 30–50 nM) [1]. The data demonstrate that extending the linker by one additional PEG unit (from PEG2 to PEG3) results in a marked increase in degradation efficiency, establishing PEG2 as a distinct, activity-defining linker length that yields measurably different biological outcomes than longer PEG variants. Tos-PEG2-C2-Boc, which installs precisely a PEG2 spacer, therefore occupies a unique position in the linker length–activity relationship for PROTAC design .
| Evidence Dimension | PROTAC target degradation activity as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG2-containing PROTAC (LCL-ER(dec)-P2): Degradation activity significantly lower than PEG3 variant |
| Comparator Or Baseline | PEG3-containing PROTAC (LCL-ER(dec)): Highest degradation activity among PEG2, PEG3, and PEG4 variants; PEG4-containing PROTAC (LCL-ER(dec)-P4): Activity lower than PEG3 |
| Quantified Difference | Qualitative difference (rank order: PEG3 > PEG4 > PEG2 in degradation activity), while binding affinity remains equivalent (IC₅₀ = 30–50 nM across all linker lengths) |
| Conditions | Western blotting assay for ERα degradation in cellular model; decoy nucleic acid-type PROTAC scaffold targeting estrogen receptor alpha (ERα) |
Why This Matters
Procurement of Tos-PEG2-C2-Boc versus Tos-PEG3-C2-Boc directly governs the PEG unit count in the final PROTAC construct, which in turn determines whether the linker length falls within the suboptimal (PEG2) or optimal (PEG3) activity window for degradation efficiency.
- [1] MEDCHEM NEWS. Vol. 33, No. 2, pp. 24-52. Figure 3B: ERα degradation activity comparison among PEG2, PEG3, and PEG4 linker variants. The Pharmaceutical Society of Japan. View Source
